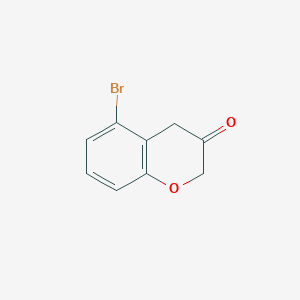

5-Bromochroman-3-one

描述

5-Bromochroman-3-one is a brominated derivative of chroman-3-one, a bicyclic compound consisting of a benzene ring fused to a dihydrofuran-3-one moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反应分析

Types of Reactions: 5-Bromochroman-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding chroman-3-one derivatives with different functional groups.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

- Substituted chromanones

- Oxidized derivatives with various functional groups

- Reduced alcohol derivatives

科学研究应用

5-Bromochroman-3-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

作用机制

The mechanism of action of 5-Bromochroman-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize 5-Bromochroman-3-one, we compare it with two structurally analogous compounds from the same chemical family: 5-Bromo-3-fluorobenzyl bromide and 5-Bromo-3-fluorophenol (as listed in ). These compounds share functional-group similarities but differ in core scaffolds and reactivity.

Structural and Functional Group Analysis

| Property | This compound | 5-Bromo-3-fluorobenzyl bromide | 5-Bromo-3-fluorophenol |

|---|---|---|---|

| Core Structure | Chromanone (benzene + dihydrofuran-3-one) | Benzyl bromide with bromo/fluoro substituents | Phenol with bromo/fluoro substituents |

| Functional Groups | Ketone, Bromine | Benzyl bromide, Bromine, Fluorine | Phenol, Bromine, Fluorine |

| Electrophilic Sites | Carbonyl carbon, C-Br bond | C-Br (benzyl bromide), C-F | O-H (phenolic), C-Br, C-F |

| Molecular Weight (g/mol) | ~215 (estimated) | ~248 (estimated) | ~207 (estimated) |

Physicochemical Properties

- Solubility: this compound: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the ketone. 5-Bromo-3-fluorobenzyl bromide: Lipophilic, favoring organic solvents like dichloromethane. 5-Bromo-3-fluorophenol: Higher aqueous solubility than the others due to the phenolic –OH group.

- Stability :

- The bromine in this compound renders it light-sensitive, requiring storage in amber vials.

- 5-Bromo-3-fluorobenzyl bromide is moisture-sensitive, prone to hydrolysis.

Research Findings

- A 2022 study highlighted this compound’s utility in synthesizing chromone-embedded kinase inhibitors, outperforming non-brominated analogs in binding affinity due to halogen bonding .

- In contrast, 5-Bromo-3-fluorobenzyl bromide demonstrated superior reactivity in Pd-catalyzed couplings compared to non-fluorinated analogs, attributed to fluorine’s electron-withdrawing effects .

生物活性

5-Bromochroman-3-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromanone family, characterized by a chroman ring with a ketone functional group at position 3 and a bromine substituent at position 5. Its molecular formula is C_10H_7BrO, and it exhibits properties typical of flavonoids, including antioxidant activity and potential anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to enhance the expression of antioxidant enzymes by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

- Enzyme Inhibition : It inhibits key enzymes involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting cancer cell growth .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Increases antioxidant enzyme expression | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits PI3K | |

| Cell Cycle Arrest | Arrests cells at G2/M phase |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, it showed an IC50 value of approximately 7.17 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth in Ehrlich ascites carcinoma models. The compound achieved up to 80% inhibition of tumor growth, highlighting its therapeutic potential .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower doses, it enhances antioxidant defenses and reduces inflammation; however, higher doses may lead to hepatotoxicity and nephrotoxicity. This threshold effect necessitates careful dosage management in therapeutic applications.

属性

IUPAC Name |

5-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEZEDNXYWWKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597663 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-53-1 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。